molecular formula C6H7NO2S B077814 Methyl 4-methylthiazole-2-carboxylate CAS No. 14542-15-5

Methyl 4-methylthiazole-2-carboxylate

Cat. No.: B077814
CAS No.: 14542-15-5
M. Wt: 157.19 g/mol
InChI Key: QYBUZTKTDPPXJR-UHFFFAOYSA-N
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Description

Methyl 4-methylthiazole-2-carboxylate is an organic compound with the molecular formula C6H7NO2S. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and industrial applications .

Scientific Research Applications

Methyl 4-methylthiazole-2-carboxylate has numerous scientific research applications:

Safety and Hazards

“Methyl 4-methylthiazole-2-carboxylate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Methyl 4-methylthiazole-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea or its derivatives under mild reaction conditions. This one-pot synthesis method is efficient and yields the desired product in good quantities . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-methylthiazole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Methyl 4-methylthiazole-2-carboxylate is unique due to its specific substitution pattern on the thiazole ring. Similar compounds include:

These compounds share some chemical reactivity and biological activities but differ in their specific applications and effectiveness.

Properties

IUPAC Name

methyl 4-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-3-10-5(7-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBUZTKTDPPXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465699
Record name Methyl 4-methylthiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14542-15-5
Record name Methyl 4-methylthiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14542-15-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-methylthiazole (10 g) in anhydrous tetrahydrofuran (200 ml) was added n-butyl lithium in hexane (34.65 ml of 1.6M solution) dropwise at −78° C. The solution was stirred at −78° C. for 1 hour, at which point carbon dioxide gas was passed through the solution for 20 mins at −78° C. The solution was then allowed to warm to room temperature over 2 hours, the precipitate was filtered off, dissolved in methanol (200 ml) and added to methanolic hydrogen chloride (200 ml). The solution was stirred at room temperature overnight. The solvent was removed under vacuum and diethyl ether was added to the residue. The resultant solid was filtered off to yield the title compound as a white solid (2.2 g). 1H NMR (250 MHz, DMSO) δ 2.44 (3H, s), 3.89 (3H, s), 7.74 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
34.65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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